molecular formula C24H21N3O2S2 B4990968 N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide

N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide

Cat. No.: B4990968
M. Wt: 447.6 g/mol
InChI Key: WHFXPQDGJSXXQP-UHFFFAOYSA-N
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Description

N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide is a complex organic compound that features a naphthalene ring, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(phenyl)-1,3-thiazol-2-yl]carbamothioyl}-benzamide
  • N-{[4-(methyl)-1,3-thiazol-2-yl]carbamothioyl}-benzamide
  • N-{[4-(ethyl)-1,3-thiazol-2-yl]carbamothioyl}-benzamide

Uniqueness

N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S2/c1-2-13-29-20-11-9-17(10-12-20)22(28)26-23(30)27-24-25-21(15-31-24)19-8-7-16-5-3-4-6-18(16)14-19/h3-12,14-15H,2,13H2,1H3,(H2,25,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFXPQDGJSXXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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